o-(3-Nitrobenzyl)hydroxylamine

Description

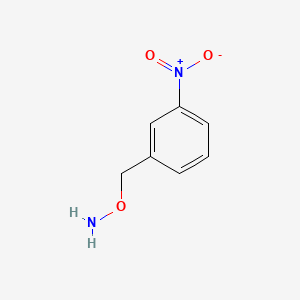

o-(3-Nitrobenzyl)hydroxylamine: is an organic compound characterized by the presence of a nitro group attached to the benzyl ring and a hydroxylamine functional group

Properties

IUPAC Name |

O-[(3-nitrophenyl)methyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-12-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKYPOYHPKGJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrobenzyl)hydroxylamine typically involves the reaction of 3-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pH, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-(3-Nitrobenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitrobenzaldehyde or nitrobenzoic acid.

Reduction: Aminobenzylamine.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: o-(3-Nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of o-(3-Nitrobenzyl)hydroxylamine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to changes in their structure and function. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their activity .

Comparison with Similar Compounds

- o-(4-Nitrobenzyl)hydroxylamine

- o-(2-Nitrobenzyl)hydroxylamine

- 3-Nitrophenylhydrazine

- O-Benzylhydroxylamine

Comparison: o-(3-Nitrobenzyl)hydroxylamine is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to o-(4-Nitrobenzyl)hydroxylamine, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Biological Activity

o-(3-Nitrobenzyl)hydroxylamine is a compound with notable biological activity, particularly in the context of medicinal chemistry and biochemistry. This compound is a derivative of hydroxylamine, which is known for its ability to participate in various chemical reactions, including the formation of hydroxamic acids that can inhibit metalloproteinases. The nitrobenzyl moiety contributes to its unique properties, making it a subject of interest in drug development and biochemical research.

This compound has a molecular formula of CHNO and a molecular weight of 168.15 g/mol. Its structure includes a hydroxylamine functional group (-NHOH) attached to a nitrobenzyl group, which enhances its reactivity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of nitrobenzyl compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. The inhibition of this enzyme leads to the disruption of cancer cell proliferation. In vitro studies demonstrated that certain nitrobenzyl derivatives had IC values ranging from 20 nM to 100 nM against various cancer cell lines, suggesting potent cytotoxic effects .

The mechanism through which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress leading to apoptosis in cancer cells. Additionally, the compound may act as a prodrug, undergoing reduction in hypoxic conditions typical of tumor microenvironments, thereby releasing active cytotoxic agents .

Study on Hydroxylamine Derivatives

A study focusing on hydroxylamine derivatives reported that compounds similar to this compound showed increased activity against various cancer cell lines when compared to their non-nitro counterparts. The presence of the nitro group was found to enhance the electron-withdrawing properties, which is beneficial for the reactivity towards biological targets .

In Vivo Studies

In vivo experiments involving related hydroxylamine compounds have demonstrated significant effects on oxidative stress markers in animal models. These studies measured parameters such as lipid peroxidation and glutathione levels post-treatment, indicating that these compounds can modulate oxidative stress pathways effectively .

Comparative Analysis of Biological Activities

| Compound | IC (nM) | Mechanism of Action | Targeted Cancer Type |

|---|---|---|---|

| This compound | 20-100 | ROS generation; Topoisomerase I inhibition | Various (e.g., MCF-7) |

| 4-Nitrobenzyl derivative | 14-20 | Prodrug activation under hypoxia | Colon cancer |

| Hydroxamic acid | 29-187 | Metalloproteinase inhibition | Multiple (e.g., breast cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.